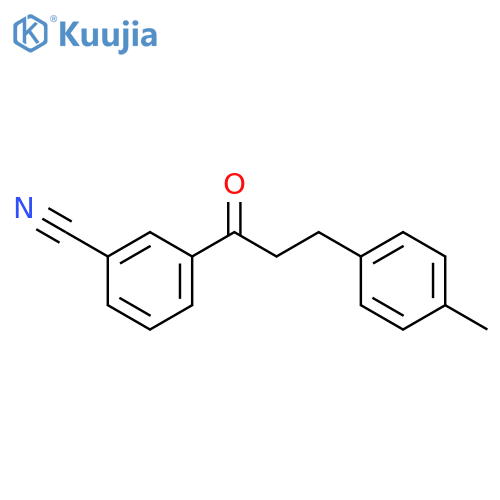

Cas no 898768-55-3 (3'-Cyano-3-(4-methylphenyl)propiophenone)

898768-55-3 structure

商品名:3'-Cyano-3-(4-methylphenyl)propiophenone

3'-Cyano-3-(4-methylphenyl)propiophenone 化学的及び物理的性質

名前と識別子

-

- 3-[3-(4-methylphenyl)propanoyl]benzonitrile

- 3'-CYANO-3-(4-METHYLPHENYL)PROPIOPHENONE

- AKOS016021539

- 898768-55-3

- DTXSID30644113

- MFCD03843037

- 3'-Cyano-3-(4-methylphenyl)propiophenone

-

- MDL: MFCD03843037

- インチ: InChI=1S/C17H15NO/c1-13-5-7-14(8-6-13)9-10-17(19)16-4-2-3-15(11-16)12-18/h2-8,11H,9-10H2,1H3

- InChIKey: WQXDIRFAWSJZST-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N

計算された属性

- せいみつぶんしりょう: 249.11500

- どういたいしつりょう: 249.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 346

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 40.9Ų

じっけんとくせい

- 密度みつど: 1.12

- ふってん: 431.5°C at 760 mmHg

- フラッシュポイント: 214.8°C

- 屈折率: 1.586

- PSA: 40.86000

- LogP: 3.68218

3'-Cyano-3-(4-methylphenyl)propiophenone セキュリティ情報

3'-Cyano-3-(4-methylphenyl)propiophenone 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3'-Cyano-3-(4-methylphenyl)propiophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C098535-250mg |

3'-Cyano-3-(4-methylphenyl)propiophenone |

898768-55-3 | 250mg |

$ 440.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649772-2g |

3-(3-(P-tolyl)propanoyl)benzonitrile |

898768-55-3 | 98% | 2g |

¥13514.00 | 2024-04-26 | |

| TRC | C098535-500mg |

3'-Cyano-3-(4-methylphenyl)propiophenone |

898768-55-3 | 500mg |

$ 735.00 | 2022-06-06 | ||

| Fluorochem | 205731-5g |

3'-cyano-3-(4-methylphenyl)propiophenone |

898768-55-3 | 97% | 5g |

£2025.00 | 2022-03-01 | |

| A2B Chem LLC | AH92095-1g |

3'-Cyano-3-(4-methylphenyl)propiophenone |

898768-55-3 | 97% | 1g |

$644.00 | 2024-04-19 | |

| A2B Chem LLC | AH92095-5g |

3'-Cyano-3-(4-methylphenyl)propiophenone |

898768-55-3 | 97% | 5g |

$2291.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649772-1g |

3-(3-(P-tolyl)propanoyl)benzonitrile |

898768-55-3 | 98% | 1g |

¥6182.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649772-5g |

3-(3-(P-tolyl)propanoyl)benzonitrile |

898768-55-3 | 98% | 5g |

¥23158.00 | 2024-04-26 | |

| Fluorochem | 205731-2g |

3'-cyano-3-(4-methylphenyl)propiophenone |

898768-55-3 | 97% | 2g |

£1013.00 | 2022-03-01 | |

| Fluorochem | 205731-1g |

3'-cyano-3-(4-methylphenyl)propiophenone |

898768-55-3 | 97% | 1g |

£540.00 | 2022-03-01 |

3'-Cyano-3-(4-methylphenyl)propiophenone 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

898768-55-3 (3'-Cyano-3-(4-methylphenyl)propiophenone) 関連製品

- 60695-02-5(4'-Cyano-3-phenylpropiophenone)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量